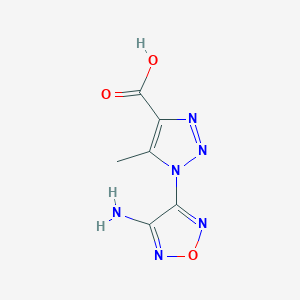![molecular formula C19H21FN2O2 B2934880 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797179-54-4](/img/structure/B2934880.png)
2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is the TrkA kinase . TrkA kinase is a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of certain neurons .
Mode of Action
The compound acts as an inhibitor of TrkA kinase . By binding to the kinase, it prevents the phosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of TrkA kinase affects several biochemical pathways. These include pathways involved in pain perception, cancer progression, inflammation, neurodegenerative diseases, and certain infectious diseases . The compound can also affect pathways related to Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, and diseases related to an imbalance of the regulation of bone remodeling .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA kinase. This inhibition can lead to a decrease in the survival and differentiation of certain neurons, potentially impacting diseases such as neurodegenerative disorders and certain types of cancer .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWLAXJRPVDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2934797.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)
![6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2934819.png)

